molecular formula C7H15NO2S B12448889 3-Ethylsulfonylpiperidine

3-Ethylsulfonylpiperidine

Cat. No.: B12448889
M. Wt: 177.27 g/mol
InChI Key: WHUBOZFPOYDNFU-UHFFFAOYSA-N
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Description

3-Ethylsulfonylpiperidine is a chemical compound with the molecular formula C7H15NO2S. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

The synthesis of 3-Ethylsulfonylpiperidine typically involves the reaction of piperidine with ethylsulfonyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of piperidine attacks the sulfur atom of ethylsulfonyl chloride, resulting in the formation of this compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-Ethylsulfonylpiperidine undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and substituted piperidines.

Scientific Research Applications

3-Ethylsulfonylpiperidine has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Piperidine derivatives, including this compound, are explored for their potential therapeutic applications in treating various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Ethylsulfonylpiperidine involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to interact with neurotransmitter receptors and enzymes, modulating their activity. The exact molecular targets and pathways for this compound may vary depending on its specific application and the biological system being studied .

Comparison with Similar Compounds

3-Ethylsulfonylpiperidine can be compared with other piperidine derivatives such as:

    Piperidine: The parent compound, which is a simple six-membered ring with one nitrogen atom.

    3-Methylsulfonylpiperidine: Similar to this compound but with a methyl group instead of an ethyl group.

    4-Ethylsulfonylpiperidine: Similar structure but with the ethylsulfonyl group at the 4-position instead of the 3-position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Properties

Molecular Formula

C7H15NO2S

Molecular Weight

177.27 g/mol

IUPAC Name

3-ethylsulfonylpiperidine

InChI

InChI=1S/C7H15NO2S/c1-2-11(9,10)7-4-3-5-8-6-7/h7-8H,2-6H2,1H3

InChI Key

WHUBOZFPOYDNFU-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1CCCNC1

Origin of Product

United States

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